Tributyltin isocyanate

Catalog No.
S1916281
CAS No.
681-99-2
M.F
C13H27NOSn
M. Wt
332.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin isocyanate

CAS Number

681-99-2

Product Name

Tributyltin isocyanate

IUPAC Name

tributyl(isocyanato)stannane

Molecular Formula

C13H27NOSn

Molecular Weight

332.1 g/mol

InChI

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1

InChI Key

YGUNDMHXMXDGII-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)N=C=O

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=C=O

The exact mass of the compound Tributyltin isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyltin isocyanate (CAS 681-99-2) is a specialized organotin pseudohalide utilized primarily as a chemoselective isocyanate transfer agent, a synergistic catalyst in polyurethane curing, and a thermal stabilizer for halogenated polymers. As a colorless liquid with a boiling point of 297 °C and a density of 1.203 g/mL, it integrates readily into organic solvent-based manufacturing workflows . In procurement and material selection, this compound is distinguished from standard tin halides (e.g., tributyltin chloride) by its reactive isocyanate ligand, which enables distinct transmetalation pathways and synergistic coordination with amine catalysts[1].

Substituting tributyltin isocyanate with generic silicon analogs or standard tin catalysts fundamentally alters reaction pathways and process kinetics. For instance, replacing it with trimethylsilyl isocyanate (TMS-NCO) in Grignard reactions shifts the mechanism from quantitative tin-nitrogen bond cleavage (transmetalation) to nucleophilic addition, resulting in unwanted primary amides instead of the targeted organotin derivatives[1]. Furthermore, in polyurethane formulation, standard single-component tin catalysts like dibutyltin dilaurate lack the specific coordination geometry required to form the highly active synergistic catalytic complexes with tertiary amines that tributyltin isocyanate provides, leading to suboptimal gel-time control [2].

Divergent Reactivity Pathways in Grignard Workflows

When reacted with Grignard reagents such as phenylmagnesium bromide, tributyltin isocyanate undergoes exclusive tin-nitrogen bond cleavage to yield tributylphenyltin. In direct contrast, the silicon analog trimethylsilyl isocyanate (TMS-NCO) undergoes nucleophilic addition at the isocyanate carbon, generating homologous primary amides [1].

Evidence DimensionReaction pathway with Grignard reagents
Target Compound Data100% transmetalation (Sn-N cleavage) to yield organotin derivatives
Comparator Or BaselineTMS-NCO yields 0% transmetalation, driving primary amide formation
Quantified DifferenceComplete mechanistic divergence between Sn-N cleavage and nucleophilic addition
ConditionsReaction with phenylmagnesium bromide in standard organic solvents

Essential for buyers designing organotin synthesis routes where silicon analogs would result in unwanted amide byproducts.

Synergistic Acceleration in Polyurethane Catalysis

In the polyaddition of 2,4-tolylene diisocyanate (TDI) with macrodiols, tributyltin isocyanate demonstrates a pronounced synergistic effect when combined with triethylenediamine. This specific 1:1 catalytic complex significantly accelerates the reaction rate compared to baseline un-synergized tin catalysts, altering the kinetic profile of the polyurethane curing process[1].

Evidence DimensionCatalytic synergy in TDI-macrodiol polyaddition
Target Compound DataForms a highly active 1:1 synergistic complex with triethylenediamine
Comparator Or BaselineStandard un-synergized tin catalysts lack this specific amine-coordination synergy
Quantified DifferenceMeasurable kinetic acceleration and altered isokinetic dependence compared to single-component baselines
Conditions2,4-tolylene diisocyanate and macrodiol polyaddition at varying temperatures

Enables formulators to achieve rapid curing or lower-temperature processing in specialized polyurethane systems requiring precise gel-time control.

Synergistic Thermal Stabilization of Polyvinyl Chloride (PVC)

Tributyltin isocyanate acts as an effective thermal stabilizer for PVC when used in synergistic mixtures with organic phosphites. In comparative degradation studies at 180 °C, the stabilizing activity of trialkyltin isocyanates against dehydrochlorination and crosslinking follows the order: triphenyltin isocyanate > tributyltin isocyanate > triethyltin isocyanate[1].

Evidence DimensionStabilization activity against PVC dehydrochlorination
Target Compound DataIntermediate-to-high stabilization synergy with organic phosphites
Comparator Or BaselineTriethyltin isocyanate (Et3SnNCO) exhibits lower stabilization activity
Quantified DifferenceBu3SnNCO outperforms Et3SnNCO in delaying crosslinking and dehydrochlorination
ConditionsPVC degradation in evacuated ampoules at 180 °C

Guides material selection for PVC stabilization, allowing buyers to balance the aliphatic chain mobility of the butyl groups against the performance of rigid analogs.

Synergistic Polyurethane Curing Systems

Tributyltin isocyanate is deployed in specific polyurethane formulations where standard tin catalysts fail to provide adequate reaction rates. By forming a synergistic complex with tertiary amines like triethylenediamine, it provides precise gel-time control in the polyaddition of 2,4-tolylene diisocyanate with macrodiols [1].

Organotin Precursor Synthesis via Transmetalation

In synthetic workflows requiring the functionalization of the tin center, this compound is utilized as a chemoselective precursor. Unlike silicon isocyanates, it reacts with Grignard reagents via Sn-N bond cleavage, allowing the quantitative synthesis of mixed organotin compounds without amide byproduct contamination [2].

High-Temperature PVC Stabilization

Formulators utilize tributyltin isocyanate in combination with organic phosphites to create synergistic stabilizer packages for polyvinyl chloride. This application leverages its specific reactivity to inhibit dehydrochlorination and crosslinking during thermal processing at temperatures up to 180 °C, outperforming shorter-chain aliphatic tin isocyanates [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

681-99-2

Dates

Last modified: 08-16-2023

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